molecular formula C10H17Cl3N2 B2737159 N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride CAS No. 2580231-71-4

N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride

Cat. No. B2737159
CAS RN: 2580231-71-4
M. Wt: 271.61
InChI Key: LNXRNWAKNJUIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride” is an organic compound with the CAS Number: 2580231-71-4 . It has a molecular weight of 271.62 . It is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15ClN2.2ClH/c1-8(2)5-12-7-10-4-3-9(11)6-13-10;;/h3-4,6,8,12H,5,7H2,1-2H3;2*1H . This indicates the molecular structure of the compound. The InChI key is LNXRNWAKNJUIKH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.62 . It is a powder and is stored at a temperature of 4°C .

Scientific Research Applications

Positron Emission Tomography (PET) Radioligands

EN300-27702565: serves as an intermediate in the preparation of the PET radioligand [11C]MK-1064 . This radioligand is applicable in imaging the orexin-2 receptor . PET imaging allows researchers to visualize and quantify biological processes in vivo, making it valuable for studying receptor distribution and function in the brain .

Orexin 2 Receptor Antagonist (2-SORA)

The compound is also involved in the synthesis of MK-1064 , a selective orexin 2 receptor antagonist (2-SORA). Orexin receptors play a crucial role in regulating sleep-wake cycles, appetite, and mood. MK-1064 may have therapeutic potential for treating insomnia and related disorders .

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors

Researchers have utilized EN300-27702565 in the preparation of pyridyl-cycloalkyl derived mPGES-1 inhibitors. These inhibitors target the enzyme involved in prostaglandin synthesis and may have applications in inflammation-related conditions .

ATAD2 Bromodomain Inhibitors

The compound is part of the synthetic pathway for ATAD2 bromodomain inhibitors. Bromodomains are protein modules involved in gene regulation, and inhibiting them can impact cancer cell growth and survival. ATAD2 inhibitors are being explored as potential anticancer agents .

Novel Insecticides

While not directly related to human health, EN300-27702565 derivatives containing N-pyridylpyrazole moieties have been designed and synthesized as novel insecticides. These compounds aim to balance efficacy, low toxicity, and minimal residue impact .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-[(5-chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2.2ClH/c1-8(2)5-12-7-10-4-3-9(11)6-13-10;;/h3-4,6,8,12H,5,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXRNWAKNJUIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=NC=C(C=C1)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.